Bienvenue dans la boutique en ligne BenchChem!

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

Antiviral SAR Pyrrolopyrimidine

4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 97337-32-1) features dual C4/C6 chlorine handles enabling sequential SNAr and cross-coupling for constructing 4,6-disubstituted libraries—a capability absent in mono-chloro or 2,4-dichloro isomers. Its crystalline structure is confirmed by single-crystal X-ray diffraction, providing validated geometry for computational docking. This privileged purine isostere scaffold is a proven starting point for ATP-competitive kinase inhibitors (CSF-1R, RTKs) and antiviral agents (anti-BVDV/HCV model). Documented anticancer derivatives achieve IC₅₀ values as low as 1.7 μg/mL against MCF7 cells. Substituting halogenation patterns derails SAR campaigns. Choose precision—not approximation.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 97337-32-1
Cat. No. B1591004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
CAS97337-32-1
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=C(NC2=C1C(=NC=N2)Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11)
InChIKeyCGTRULURZFVPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 97337-32-1): Core Intermediate for Kinase-Targeted and Antiviral Drug Discovery


4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 97337-32-1) is a halogenated fused heterocyclic scaffold of the pyrrolo[2,3-d]pyrimidine class, a privileged core in medicinal chemistry due to its bioisosterism with purine nucleotides [1]. The compound's crystalline structure has been unequivocally established via single-crystal X-ray diffraction [2]. Its defining synthetic utility lies in the two reactive chlorine substituents at the C4 and C6 positions, which enable precise, sequential functionalization via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This positions the molecule as a critical intermediate for constructing diverse 4,6-disubstituted analogs, a structural motif widely pursued in the development of kinase inhibitors and antiviral agents [3][4].

Why 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Other Pyrrolopyrimidines


In scientific procurement, substituting a halogenated pyrrolo[2,3-d]pyrimidine based solely on the core scaffold can derail entire synthetic campaigns and SAR studies. The specific halogenation pattern dictates reactivity, selectivity, and the ultimate biological profile of the final analog. For instance, the mono-chloro analog 4-chloro-7H-pyrrolo[2,3-d]pyrimidine offers only a single vector for substitution, precluding the construction of 4,6-disubstituted libraries . Conversely, the 2,4-dichloro isomer exhibits a different regioselectivity profile in SNAr reactions; its C4 position is generally more reactive, but the presence of a C2 chlorine introduces electronic and steric effects that alter subsequent functionalization outcomes compared to a C6 chlorine [1]. Furthermore, the absence of the 4,6-dichloro arrangement eliminates the precise geometry and electrostatic potential required for key biological interactions, as evidenced by structure-activity relationship (SAR) studies where anti-BVDV activity is highly sensitive to the substitution pattern at the C2, C4, and C6 positions [2].

Quantitative Differentiation of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 97337-32-1) Against Analogs


Anti-BVDV Activity Superiority of 4,6-Dichloro Substitution Over 2-Chloro and 2-Methyl Analogs

In a direct structure-activity relationship (SAR) analysis of synthesized pyrrolo[2,3-d]pyrimidines against Bovine Viral Diarrhea Virus (BVDV), the 4,6-dichloro substitution pattern on the pyrimidine ring was identified as a key driver of high antiviral potency. This specific substitution confers a significant activity advantage over compounds bearing alternative halogens or alkyl groups at the C2 position. Specifically, the study's SAR model concluded that derivatives with a hydrogen or trichloromethyl group at C2 and a chlorine at C4 exhibited high activity, whereas compounds with a chlorine or methyl group at the C2 position showed markedly inferior anti-BVDV effects [1].

Antiviral SAR Pyrrolopyrimidine

Confirmation of Molecular Planarity and Geometry via Single-Crystal X-ray Diffraction

The three-dimensional structure and absolute geometry of 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine have been unequivocally determined through single-crystal X-ray diffraction analysis. This provides a definitive, quantifiable atomic-level blueprint for the molecule's planarity, bond lengths, and angles, which are essential parameters for computational modeling, docking studies, and understanding intermolecular interactions. In contrast, many related analogs in this chemical space lack experimentally resolved crystal structures, forcing researchers to rely on less accurate computational approximations [1].

Crystallography Structural Biology Drug Design

Critical Intermediate for Generating High-Potency Anticancer Leads (IC50 = 1.7-5.7 μg/mL vs. MCF7)

4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine serves as the direct precursor for synthesizing a series of highly potent anticancer agents. In a 2023 study, microwave-assisted functionalization of this exact core produced derivatives 14a, 16b, and 18b, which demonstrated IC50 values of 1.7, 5.7, and 3.4 μg/mL, respectively, against the MCF7 breast cancer cell line. These activities are markedly superior to the standard chemotherapeutic control, doxorubicin (IC50 = 26.1 μg/mL) [1]. While the comparison is between final compounds rather than intermediates, the 4,6-dichloro core is the essential and invariable synthetic foundation for this sub-series, underscoring its value as a validated entry point for achieving low-micromolar anticancer activity.

Oncology Medicinal Chemistry Kinase Inhibitor

Primary Application Scenarios for 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in Research and Development


Kinase-Targeted Library Synthesis for Oncology and Immunology Programs

The pyrrolo[2,3-d]pyrimidine core is a well-established purine isostere, making it a privileged scaffold for ATP-competitive kinase inhibition. 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine provides two reactive halogen handles for divergent functionalization, enabling the rapid construction of 4,6-disubstituted libraries aimed at novel kinase targets such as CSF-1R and others implicated in cancer and immunological disorders [1][2].

Structure-Based Drug Design (SBDD) and Fragment-Based Lead Discovery (FBLD)

The availability of a high-resolution, experimentally determined single-crystal X-ray structure is a decisive advantage for computational chemistry workflows [1]. This enables precise docking studies to predict binding modes and affinities, as well as accurate fragment growing and merging strategies. It eliminates the need for costly and time-consuming de novo crystallization of the core scaffold itself, accelerating the early stages of lead optimization.

Development of Next-Generation Antiviral Agents Targeting Flaviviridae and Related Families

SAR studies have demonstrated that the 4,6-dichloro substitution pattern on this scaffold is strongly associated with high in vitro anti-BVDV activity, a model for Hepatitis C virus (HCV) [2]. This positions the compound as a validated starting point for medicinal chemistry campaigns seeking to develop novel broad-spectrum antiviral agents that target viral replication machinery.

Synthesis of Potent Anticancer Leads with Sub-Micromolar Cellular Activity

The compound has been successfully employed as a precursor to generate derivatives with significant anticancer potency, including molecules exhibiting IC50 values as low as 1.7 μg/mL against MCF7 breast cancer cells, outperforming doxorubicin [3]. This demonstrates a clear path for converting this intermediate into validated therapeutic leads for oncology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.